(2Z)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-{[4-(propan-2-yl)phenyl]amino}prop-2-enenitrile
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Overview
Description
The compound (2Z)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-{[4-(propan-2-yl)phenyl]amino}prop-2-enenitrile is a complex organic molecule featuring a thiazole ring, a nitrophenyl group, and an isopropylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-{[4-(propan-2-yl)phenyl]amino}prop-2-enenitrile typically involves multi-step organic reactions. One common route includes the formation of the thiazole ring through a cyclization reaction involving a nitrile and a thioamide. The nitrophenyl and isopropylphenyl groups are introduced through subsequent substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and adjusting reaction conditions can enhance efficiency and consistency. Purification steps such as recrystallization or chromatography are essential to obtain the final product with the desired purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-{[4-(propan-2-yl)phenyl]amino}prop-2-enenitrile: can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with agents like sodium borohydride.
Substitution: Halogenation using chlorine or bromine, nitration with nitric acid, and sulfonation with sulfuric acid.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated products.
Scientific Research Applications
(2Z)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-{[4-(propan-2-yl)phenyl]amino}prop-2-enenitrile: has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of (2Z)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-{[4-(propan-2-yl)phenyl]amino}prop-2-enenitrile involves its interaction with specific molecular targets. The nitrophenyl and thiazole groups can interact with enzymes or receptors, potentially inhibiting their activity or altering their function. The compound may also interfere with cellular pathways, leading to effects such as apoptosis in cancer cells or inhibition of microbial growth.
Comparison with Similar Compounds
Similar Compounds
- 2,3-Dichloroaniline
- 2,4-Dichloroaniline
- 2,5-Dichloroaniline
- 2,6-Dichloroaniline
- 3,4-Dichloroaniline
- 3,5-Dichloroaniline
Uniqueness
Compared to these similar compounds, (2Z)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-{[4-(propan-2-yl)phenyl]amino}prop-2-enenitrile is unique due to its specific combination of functional groups and structural features
Properties
IUPAC Name |
(Z)-2-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-3-(4-propan-2-ylanilino)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-14(2)15-3-7-18(8-4-15)23-12-17(11-22)21-24-20(13-28-21)16-5-9-19(10-6-16)25(26)27/h3-10,12-14,23H,1-2H3/b17-12- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIGVYEZOWANAEI-ATVHPVEESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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